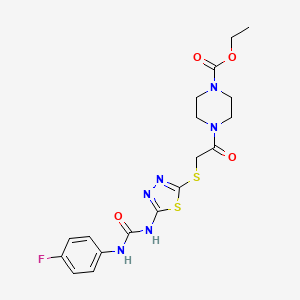
Ethyl 4-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C18H21FN6O4S2 and its molecular weight is 468.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds have been found to targetPeroxisome Proliferator-Activated Receptors (PPARs) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms.
Mode of Action
Compounds with similar structures have been found to act asagonists to PPARs . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, the compound may bind to the PPARs and induce a conformational change, leading to the activation of these receptors.
Biochemical Pathways
gene expression , and their activation can lead to a variety of downstream effects. These effects can include changes in the regulation of lipid metabolism, inflammation, and cell proliferation .
Result of Action
The activation of ppars can lead to a variety of cellular responses, including changes in lipid metabolism, inflammation, and cell proliferation .
生物活性
Ethyl 4-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate, identified by CAS number 886935-01-9, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C18H21FN6O4S2, with a molecular weight of 468.5 g/mol. The compound features a thiadiazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit varying degrees of antimicrobial activity. A study on related compounds demonstrated that modifications in the alkyl chain significantly influenced antibacterial efficacy against Gram-positive and Gram-negative bacteria. For instance:
- E. coli and S. aureus showed susceptibility to certain thiadiazole derivatives at concentrations as low as 100 µg/ml.
- Compounds with electron-withdrawing groups (EWGs), such as fluoro or chloro substituents in para positions, enhanced antibacterial activity compared to their unsubstituted counterparts .
Table 1: Antibacterial Activity of Thiadiazole Derivatives
| Compound | Target Bacteria | MIC (µg/ml) |
|---|---|---|
| Compound A | E. coli | 100 |
| Compound B | S. aureus | 50 |
| Compound C | P. aeruginosa | >300 |
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Studies have shown that thiadiazole derivatives can induce apoptosis in cancer cells through various mechanisms:
- Cell Proliferation Inhibition : Compounds similar to this one exhibited significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and T47D (breast cancer). The IC50 values ranged from 20 to 100 µM depending on the specific derivative and its substituents .
- Mechanism of Action : The anticancer activity is often linked to the ability of these compounds to induce programmed cell death (apoptosis). For example, one study reported that a related thiadiazole compound increased the proportion of apoptotic cells significantly compared to untreated controls .
Table 2: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | A549 (Lung) | 30 |
| Compound E | T47D (Breast) | 25 |
| Compound F | SW707 (Rectal) | 15 |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by various structural features:
- Substituent Positioning : The presence and position of substituents on the thiadiazole ring significantly affect both antimicrobial and anticancer activities.
- Electron-Withdrawing Groups : Compounds with EWGs tend to show enhanced activity against bacterial strains and cancer cell lines due to increased reactivity and interaction with biological targets .
属性
IUPAC Name |
ethyl 4-[2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN6O4S2/c1-2-29-18(28)25-9-7-24(8-10-25)14(26)11-30-17-23-22-16(31-17)21-15(27)20-13-5-3-12(19)4-6-13/h3-6H,2,7-11H2,1H3,(H2,20,21,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPXZZLIPFRLRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN6O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














